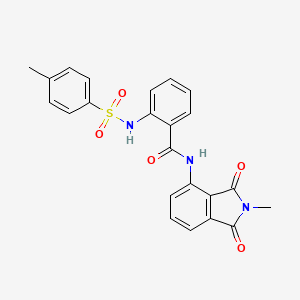

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide

Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide is a heterocyclic compound featuring a 1,3-dioxoisoindolinyl core linked to a benzamide scaffold substituted with a 4-methylphenylsulfonamido group. This structure combines isoindolinone’s electron-deficient aromatic system with sulfonamide’s bioisosteric properties, making it a candidate for therapeutic applications such as enzyme inhibition or targeted drug delivery.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-14-10-12-15(13-11-14)32(30,31)25-18-8-4-3-6-16(18)21(27)24-19-9-5-7-17-20(19)23(29)26(2)22(17)28/h3-13,25H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYNIEXPEUKKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.

1. Chemical Structure and Synthesis

Chemical Structure:

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 372.44 g/mol.

Synthesis:

The synthesis typically involves the reaction of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with 4-methylphenylsulfonamide in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation under controlled conditions. The reaction is usually performed in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures to ensure high yields.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 125 to 500 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells, leading to reduced cell viability.

- Receptor Modulation: It could modulate receptor activity related to cell signaling pathways that regulate apoptosis and proliferation.

4. Comparative Studies

To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-methyl-1,3-dioxoisoindolin-4-yl)-benzamide | Structure | Moderate anticancer activity |

| N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-fluorobenzamide | Structure | Significant antibacterial effects |

These comparisons indicate that while similar compounds exhibit some biological activities, the specific sulfonamide group in our compound enhances its efficacy against certain bacterial strains and cancer cell lines.

5. Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

Case Study 2: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy reported that the compound showed synergistic effects when combined with conventional antibiotics against resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s analogs are categorized based on modifications to the isoindolinone ring, sulfonamide/amide linkages, and auxiliary substituents. Key examples include:

Structural Insights :

- Sulfonamide vs. Amide Linkers : Unlike CF2 and CF3 , which use sulfamoyl phenyl groups, the target compound employs a 4-methylphenylsulfonamido group, optimizing hydrophobicity and metabolic stability .

- Auxiliary Substituents: Compounds like 48-273 incorporate bulky heterocycles (e.g., quinolinylmethyl), which may improve target selectivity but reduce synthetic yields (72% vs. 212e’s 67%) .

Spectroscopic Data

- 1H NMR : Analogs like 48-273 show δ 7.5–8.5 ppm for aromatic protons, while sulfonamide NH signals appear at δ 10–12 ppm in DMSO-d6 .

- HRMS : 48-273 exhibits a mass accuracy of 0.0002 Da (calc. 784.2638 vs. obs. 784.2636), underscoring rigorous structural validation .

- IR : Absence of C=O bands (~1660 cm⁻¹) in triazole derivatives (e.g., 212e ) confirms tautomerization, a feature absent in the target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide?

Answer:

The synthesis involves sequential amide coupling and sulfonylation reactions.

Amide Formation : React 2-amino-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., NaH) to install the sulfonamide group .

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Characterization : Confirm via -NMR (e.g., δ 8.12 ppm for aromatic protons), -NMR (e.g., δ 166.2 ppm for carbonyl carbons), and HRMS (e.g., [M+Na] at m/z 386.07847) .

Basic: What spectroscopic techniques are critical for validating the compound’s structure?

Answer:

A multi-technique approach ensures structural fidelity:

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.75–8.12 ppm) and sulfonamide NH (δ 5.79 ppm). -NMR confirms carbonyl (δ 166.2 ppm) and sulfonamide (δ 144.0 ppm) groups .

- HRMS : Matches calculated and observed masses (e.g., [M+Na] within 0.36 ppm error) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic characterization?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXT for structure solution .

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C=O bond at 1.21 Å vs. expected 1.23 Å) .

- Discrepancy Resolution : If NMR signals overlap (e.g., NH protons), SCXRD can distinguish between tautomers or confirm regiochemistry .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on modular modifications to key pharmacophores:

Sulfonamide Group : Replace 4-methylphenyl with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to assess bioactivity changes .

Benzamide Core : Introduce substituents (e.g., halides, methyl) at the ortho or para positions to evaluate steric/electronic effects .

Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .

Advanced: What computational methods predict the compound’s pharmacokinetic and target-binding properties?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding sites). Prioritize poses with hydrogen bonds to sulfonamide NH and benzamide carbonyl .

- QSAR Models : Train models on logP and polar surface area (PSA) to predict permeability (e.g., Blood-Brain Barrier penetration) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Advanced: How to address contradictions in bioactivity data across different assays?

Answer:

Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors .

Metabolic Stability : Test if cytochrome P450-mediated degradation (e.g., CYP3A4) reduces apparent activity in cell-based vs. biochemical assays .

Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify outliers or batch effects .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

- Solvent Pair : Use DCM/hexane (1:3 v/v) for slow evaporation, yielding prismatic crystals suitable for SCXRD .

- Temperature : Recrystallize at 4°C to minimize thermal disorder .

Advanced: How to troubleshoot low yields in the sulfonylation step?

Answer:

Base Optimization : Replace NaH with EtN if decomposition occurs .

Protection Strategies : Protect reactive amines (e.g., with Boc groups) to prevent side reactions .

Kinetic Monitoring : Use in situ IR to track sulfonyl chloride consumption (peak at 1370 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.